N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine
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Overview
Description
N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K~2~CO~3~), which facilitates the cleavage of C-C bonds followed by cyclization . Another method involves the use of acylhydrazides and acylbenzotriazoles in the presence of triphenylphosphine and trichloroisocyanuric acid, which provides high yields of the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production of N3-Methyl-1,2,5-oxadiazole-3,4-diamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives .
Scientific Research Applications
N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-Methyl-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit enzymes such as thymidylate synthase or topoisomerase II, leading to the disruption of DNA synthesis and cell division . The presence of the oxadiazole ring allows the compound to form hydrogen bonds and interact with various proteins and nucleic acids, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and as a high-energy material.
1,3,4-Oxadiazole: Widely studied for its biological activities, including antibacterial and antiviral properties.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to ring-open.
Uniqueness
N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of new materials and pharmaceuticals with tailored properties .
Properties
CAS No. |
185505-88-8 |
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Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
3-N-methyl-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C3H6N4O/c1-5-3-2(4)6-8-7-3/h1H3,(H2,4,6)(H,5,7) |
InChI Key |
XUTZXXIKECSFKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NON=C1N |
Origin of Product |
United States |
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